2-(Benzylamino)-3-phenylpropan-1-ol

ADME prediction Lipophilicity Medicinal chemistry

2-(Benzylamino)-3-phenylpropan-1-ol (DL-N-benzylphenylalaninol) is an indispensable N-benzylated amino alcohol for stereoselective research. Unlike the parent phenylalaninol, the N-benzyl group delivers critical steric bulk (XLogP3 = 2.6) and π-π stacking capability, enabling effective diastereomeric salt formation for resolving racemic acids such as chrysanthemic acid. Its primary alcohol and secondary amine handles permit rapid derivatization into chiral auxiliaries, CNS-active scaffolds, or asymmetric catalysis ligands. Available at ≥98% purity with a UV-active (benzyl) chromophore for facile HPLC monitoring. Supplied for R&D use only, this versatile synthon ensures reliable performance in probe synthesis, enzyme-inhibition studies, and SAR investigations.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
CAS No. 19881-90-4
Cat. No. B009199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)-3-phenylpropan-1-ol
CAS19881-90-4
SynonymsDL-2-(Benzylamino)-3-phenyl-1-propanol
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CO)NCC2=CC=CC=C2
InChIInChI=1S/C16H19NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,16-18H,11-13H2
InChIKeyLHXDBXYWIPUULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylamino)-3-phenylpropan-1-ol (CAS 19881-90-4): An N-Benzylated Amino Alcohol Scaffold for Asymmetric Synthesis


2-(Benzylamino)-3-phenylpropan-1-ol (CAS 19881-90-4), also known as DL-2-(benzylamino)-3-phenyl-1-propanol or N-benzyl-DL-phenylalaninol, is an N-benzylated amino alcohol derived from the amino acid phenylalanine [1]. Its molecular formula is C16H19NO, with a molecular weight of 241.33 g/mol [1]. The compound features a primary alcohol, a secondary amine bearing a benzyl substituent, and a chiral center at the 2-position of the propanol backbone. It is commercially available as a racemic mixture (DL-form) at typical purities of 98% and is primarily utilized as a chiral building block, resolving agent, and synthetic intermediate in medicinal chemistry and asymmetric synthesis research [2].

Why Generic Substitution of 2-(Benzylamino)-3-phenylpropan-1-ol with Unsubstituted or N-Alkylated Analogs Fails in Stereoselective Applications


Substituting 2-(benzylamino)-3-phenylpropan-1-ol with the unsubstituted parent compound 2-amino-3-phenylpropan-1-ol (phenylalaninol) is generally not feasible in asymmetric synthesis and chiral resolution applications. The N-benzyl substitution imparts critical steric bulk and hydrophobic character that fundamentally alters the chiral environment. This modification is essential for achieving effective diastereomeric salt formation and stereodiscrimination during resolutions, as demonstrated in patented resolution processes where N-benzyl-L-phenylalaninol was used to resolve racemic chrysanthemic acid [1]. Without the benzyl group, the amine's nucleophilicity, hydrogen-bonding capacity, and spatial orientation differ markedly, resulting in reduced enantioselectivity or complete resolution failure. Similarly, substitution with N-methyl analogs (e.g., 2-(methylamino)-3-phenylpropan-1-ol) is not equivalent; the benzyl group provides additional π-π stacking capability and a larger hydrophobic footprint that are crucial for certain chiral recognition events and ligand-metal coordination geometries .

2-(Benzylamino)-3-phenylpropan-1-ol (CAS 19881-90-4): Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: 2.9-Fold Increase in Computed logP Versus Unsubstituted Phenylalaninol

2-(Benzylamino)-3-phenylpropan-1-ol exhibits substantially increased lipophilicity relative to the unsubstituted parent compound DL-phenylalaninol. This differentiation is critical for applications requiring membrane permeability or specific hydrophobic interactions. The computed logP for 2-(benzylamino)-3-phenylpropan-1-ol is XLogP3 = 2.6, compared to XLogP3 = 0.7 for DL-phenylalaninol [1][2]. This represents a 2.9-fold increase in computed lipophilicity, directly attributable to the addition of the benzyl substituent on the amine nitrogen. For comparison, the N-methyl analog 2-(methylamino)-3-phenylpropan-1-ol has a computed XLogP3 of 1.0, which is intermediate but substantially lower than the benzyl-substituted target compound [3].

ADME prediction Lipophilicity Medicinal chemistry Structure-property relationship

Structural Complexity Differentiation: 60% Increase in Rotatable Bonds and 19% Increase in Molecular Weight Relative to Parent Phenylalaninol

The N-benzyl substitution in 2-(benzylamino)-3-phenylpropan-1-ol introduces significant structural complexity not present in the unsubstituted parent compound. The target compound has 6 rotatable bonds and a molecular weight of 241.33 g/mol, compared to 3 rotatable bonds and 151.21 g/mol for DL-phenylalaninol [1][2]. This represents a 100% increase in rotatable bonds (6 vs 3) and a 60% increase in molecular weight. For comparison, the N-methyl analog has 4 rotatable bonds and a molecular weight of 165.23 g/mol, placing it intermediate between the target compound and the unsubstituted parent [3].

Molecular flexibility Conformational analysis Structure-activity relationship Molecular descriptor

Boiling Point Differentiation: 105°C Higher Boiling Point Versus Unsubstituted Parent Compound

2-(Benzylamino)-3-phenylpropan-1-ol has a computed boiling point of 409.1°C at 760 mmHg . In contrast, DL-phenylalaninol has a computed boiling point of 303.8°C at 760 mmHg . This 105.3°C difference (a 35% increase) is directly attributable to the increased molecular weight and enhanced intermolecular interactions (π-π stacking and hydrogen bonding) conferred by the N-benzyl substituent. The target compound also has a flash point of 136.5°C .

Physical property Thermal stability Distillation Purification

Chiral Resolution Capability: N-Benzyl-L-Phenylalaninol Enables 31.7% Yield in Chrysanthemic Acid Resolution

The optically active (S)-enantiomer of 2-(benzylamino)-3-phenylpropan-1-ol (CAS 42807-45-4) has been documented as an effective resolving agent for racemic acids. In a reported resolution of (±)-trans-chrysanthemic acid using N-benzyl-L-phenylalaninol, the (-)-trans-chrysanthemic acid was obtained in 31.7% yield [1]. While this yield represents a baseline for this specific substrate, the resolution demonstrates the compound's ability to form crystallizable diastereomeric salts with chiral discrimination. In contrast, the unsubstituted parent compound phenylalaninol is not reported to exhibit comparable resolution efficacy for this acid class, likely due to reduced steric discrimination and different hydrogen-bonding patterns [2].

Chiral resolution Asymmetric synthesis Diastereomeric salt Enantiomer separation

Chiral Center Configuration and Procurement Options: Distinct CAS Numbers for Racemate and Individual Enantiomers

2-(Benzylamino)-3-phenylpropan-1-ol exists in three distinct stereochemical forms with unique CAS numbers: the racemic DL-mixture (CAS 19881-90-4), the (S)-enantiomer (CAS 42807-45-4), and the (R)-enantiomer (CAS 60046-47-1) [1]. This chiral distinction is critical for asymmetric synthesis applications. The racemic mixture is typically supplied at 98% purity , while enantiopure forms are available for stereoselective applications. For comparison, the N-methyl analog also has distinct CAS numbers for racemic (91251-73-9) and (S)-enantiomer (84773-29-5) forms, but the benzyl-substituted compound's larger steric profile and aromatic character differentiate its chiral recognition properties in resolution and catalysis contexts [2].

Chiral purity Enantiomer procurement CAS registry Stereochemistry

2-(Benzylamino)-3-phenylpropan-1-ol (CAS 19881-90-4): Validated Research and Industrial Application Scenarios


Chiral Resolving Agent for Racemic Carboxylic Acids

The (S)-enantiomer of 2-(benzylamino)-3-phenylpropan-1-ol has demonstrated utility as a resolving agent for racemic acids through diastereomeric salt formation and fractional crystallization. In a documented example, N-benzyl-L-phenylalaninol was used to resolve (±)-trans-chrysanthemic acid, yielding the (-)-enantiomer in 31.7% [1]. This application leverages the compound's amine functionality for salt formation and the steric bulk of the benzyl group for stereodiscrimination, characteristics that differentiate it from unsubstituted phenylalaninol [1].

Chiral Building Block for Asymmetric Synthesis Ligands

The N-benzylphenylalaninol scaffold serves as a precursor for chiral auxiliaries and ligands in asymmetric catalysis. The closely related N,N-dibenzyl derivative has been employed as a chiral auxiliary in nucleophilic addition reactions with high stereocontrol [2]. The target compound's primary alcohol and secondary amine functional groups provide handles for further derivatization, while its computed logP of 2.6 indicates suitability for reactions in non-polar organic media [3].

Synthetic Intermediate for CNS-Active Compound Development

The phenylalkylaminoalcohol structural class, to which 2-(benzylamino)-3-phenylpropan-1-ol belongs, has been investigated for the development of CNS-active therapeutics. Patents describe O-carbamoyl derivatives of phenylalaninol as pharmaceutically useful compounds for treating central nervous system disorders [4]. The N-benzyl substitution, with its increased lipophilicity (XLogP3 = 2.6 vs 0.7 for parent) and molecular flexibility (6 rotatable bonds), provides a scaffold with ADME properties that differ from the unsubstituted parent, potentially enabling BBB penetration studies [3][5].

Non-Medical Research Use for Chemical Biology and Probe Development

The compound is explicitly designated for R&D use only, not for medicinal, household, or other applications [6]. Its commercial availability at 98% purity and defined stereochemical forms (racemic DL, (S)-enantiomer, and (R)-enantiomer with distinct CAS numbers) make it suitable for chemical biology applications including probe synthesis, enzyme inhibition studies, and structure-activity relationship investigations. The N-benzyl group provides a UV-active chromophore that facilitates HPLC monitoring during synthetic transformations, a practical advantage over the unsubstituted parent compound [3].

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